5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one
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Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the reactivity of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in a solvent like dimethylformamide or acetonitrile at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of the starting material reacts with tert-butyl(dimethyl)silyl chloride in the presence of imidazole to form the silyl ether.
Formation of the Enone: The protected alcohol is then subjected to conditions that form the enone, typically involving an aldol condensation or similar reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The enone can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The enone can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alcohols (after deprotection).
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the stability of the silyl ether group is advantageous.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, which can protect the hydroxyl group from unwanted reactions. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Used in similar protecting group strategies.
tert-Butyldiphenylsilyloxy compounds: Offer increased resistance to acidic hydrolysis.
Trimethylsilyloxy compounds: Less sterically hindered and more susceptible to hydrolysis.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one is unique due to its balance of steric hindrance and stability. The tert-butyl(dimethyl)silyl group provides sufficient protection while being relatively easy to remove under mild conditions. This makes it a versatile protecting group in organic synthesis.
Properties
CAS No. |
162662-04-6 |
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Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C11H22O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h7-8H,9H2,1-6H3 |
InChI Key |
NXTUOQZEQYAHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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